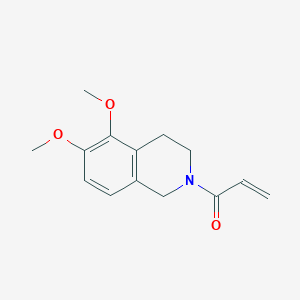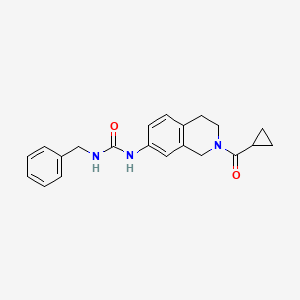
1-Benzyl-3-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea” is a complex organic compound . It contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular formula of the compound is C21H23N3O2. It contains several structural features, including a benzyl group, a urea derivative, and a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 349.434. It contains several structural features, including a benzyl group, a urea derivative, and a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related to the chemical structure of interest, highlighting its potential in the development of novel chemicals (Elkholy & Morsy, 2006).
New Methodology for Construction of Dihydroisoquinolinone Skeleton : Mujde, Özcan, and Balci (2011) reported a new method for preparing dihydroisoquinolin-1(2H)-one, which is structurally related to the compound , thus expanding the possibilities for creating diverse chemical structures (Mujde, Özcan, & Balci, 2011).
Biological Applications
Antimicrobial Activity : The synthesis and antimicrobial activity of related tetrahydroquinoline derivatives were explored, providing insights into potential biological applications of similar compounds (Elkholy & Morsy, 2006).
Primaquine Derivatives for Cancer Therapy : Novel compounds bridging primaquine with benzene moieties via urea functionalities, similar to the chemical structure of interest, were synthesized and evaluated for antiproliferative effects against cancer cell lines. This highlights the potential therapeutic applications of structurally related compounds (Perković et al., 2016).
Advanced Synthesis Techniques
Synthesis of Nitrogen Heterocycles : Techniques for the synthesis of complex nitrogen heterocycles, which are relevant to the structure of the compound , were developed. This work contributes to the advancement of synthetic chemistry in creating intricate molecular structures (Clive et al., 1978).
Synthesis of Dihydropyrrolo Isoquinolines : A multicomponent reaction for synthesizing dihydropyrrolo isoquinolines, related to the compound of interest, was described. This showcases the versatility and complexity achievable in modern synthetic chemistry (Ghosh et al., 2019).
Propriétés
IUPAC Name |
1-benzyl-3-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-6-7-17)24-11-10-16-8-9-19(12-18(16)14-24)23-21(26)22-13-15-4-2-1-3-5-15/h1-5,8-9,12,17H,6-7,10-11,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZEWBUYAAKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

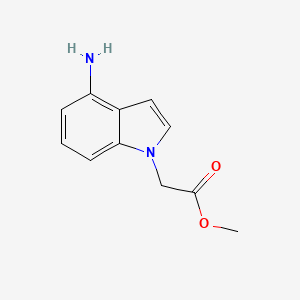
![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
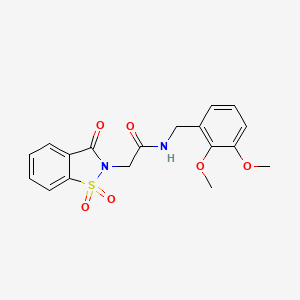
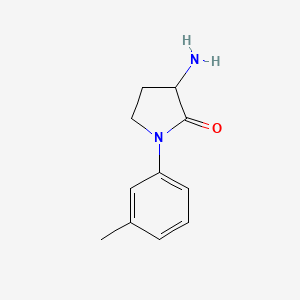
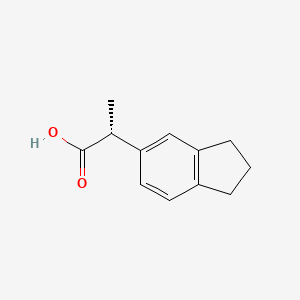
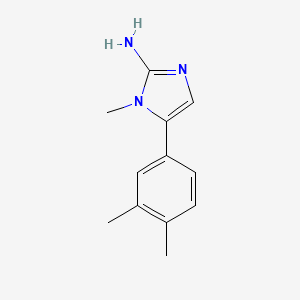
![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)
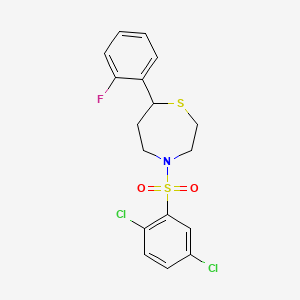
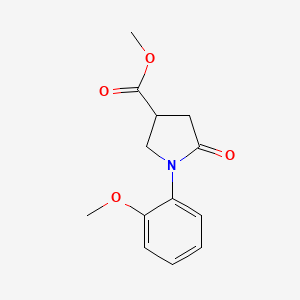
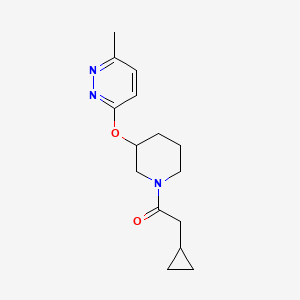
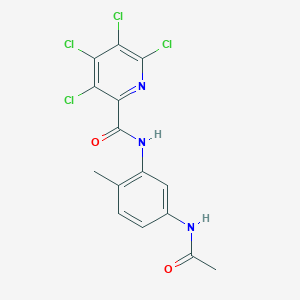
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
